Chloramine yellow
Description
Structure
2D Structure
Properties
IUPAC Name |
disodium;6-methyl-2-[4-[[4-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)phenyl]diazenyl]phenyl]-1,3-benzothiazole-7-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N4O6S4.2Na/c1-15-3-13-21-23(25(15)41(33,34)35)39-27(29-21)17-5-9-19(10-6-17)31-32-20-11-7-18(8-12-20)28-30-22-14-4-16(2)26(24(22)40-28)42(36,37)38;;/h3-14H,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUAQEWEHJNSDG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)C5=NC6=C(S5)C(=C(C=C6)C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18N4Na2O6S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10905956 | |
| Record name | Disodium 2,2'-[diazenediyldi(4,1-phenylene)]bis(6-methyl-1,3-benzothiazole-7-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10905956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
680.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10114-47-3 | |
| Record name | 7-Benzothiazolesulfonic acid, 2,2'-(1,2-diazenediyldi-4,1-phenylene)bis(6-methyl-, sodium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010114473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Benzothiazolesulfonic acid, 2,2'-(1,2-diazenediyldi-4,1-phenylene)bis[6-methyl-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium 2,2'-[diazenediyldi(4,1-phenylene)]bis(6-methyl-1,3-benzothiazole-7-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10905956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 2,2'-(azodi-p-phenylene)bis[6-methylbenzothiazole-7-sulphonate] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.270 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Columbia Yellow Historically Designated Chloramine Yellow : Structural and Synthetic Investigations
Elucidation of Molecular Constitution and Isomeric Considerations
The molecular structure of Chloramine (B81541) Yellow has been a subject of scientific inquiry. Early investigations into its constitution were undertaken to understand its chemical makeup and the arrangement of its atoms. pnas.orgnasonline.org The dye is understood to be an azo compound, characterized by the -N=N- functional group that connects two aromatic ring systems. imrpress.com
The IUPAC name for a compound identified as Chloramine Yellow is disodium;6-methyl-2-[4-[[4-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)phenyl]diazenyl]phenyl]-1,3-benzothiazole-7-sulfonate. nih.gov This complex name reveals a symmetrical molecule built around a central azo linkage, with substituted benzothiazole (B30560) sulfonic acid units at either end.
Isomeric considerations are inherent in the synthesis of such complex aromatic compounds. The precise positioning of substituents on the aromatic rings can lead to various isomers, each potentially possessing different properties. The synthesis of a dye with properties identical to Columbia Yellow was achieved through the reduction of a corresponding nitro compound to an azo compound, followed by sulfonation. pnas.org This suggests that the specific arrangement of functional groups is crucial to its identity and function.
Synthetic Methodologies for Columbia Yellow and Analogous Azo Dyes
The synthesis of azo dyes like Columbia Yellow typically involves a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich compound. nih.govjchemrev.com
Reduction of Nitro Precursors to Azo Compounds
A common and significant method for synthesizing aromatic amines, the essential precursors for azo dyes, is the reduction of corresponding nitro compounds. imrpress.com Various methods can be employed for this reduction, including the use of iron in the presence of acids or metal hydrides. imrpress.com The reduction of aromatic nitro compounds can also directly lead to the formation of azo compounds through a reductive coupling process. For instance, treating aromatic nitro compounds with an active-iron-based reducing system can yield symmetrically substituted azo compounds. Another approach involves the condensation of nitroaromatic compounds with anilines, followed by the reduction of the resulting azoxy intermediate to the final azo dye. wikipedia.org
Sulfonation Strategies for Dye Functionalization
Sulfonation, the introduction of sulfonic acid (-SO₃H) groups, is a critical step in functionalizing dyes like Columbia Yellow to enhance their water solubility and affinity for fibers like cotton. mdpi.com This process typically involves treating the dye molecule with a sulfonating agent. For example, the sulfonation of 1-aminoanthraquinone (B167232) can be achieved using chlorosulfonic acid to introduce a sulfonic acid group. colab.ws The presence of sulfonate groups (SO₃⁻) in the final dye structure, as seen in the IUPAC name for this compound, is a key feature for direct dyes. nih.govnih.gov
Comparative Synthesis of Structural Analogs
The synthesis of structural analogs is a valuable tool for understanding structure-property relationships in dyes. By systematically altering the substituents on the aromatic rings, chemists can investigate the effects on color, fastness, and dyeing behavior. For example, the synthesis of various azo dyes with different functional groups such as halogens, methyl, and methoxy (B1213986) groups has been developed to study their electronic and substituent effects. researchgate.net The synthesis of a dye that matched Columbia Yellow in all its physical, chemical, and tinctorial properties was achieved, confirming its proposed structure. pnas.org
Advanced Spectroscopic and Computational Analysis of Columbia Yellow Molecular Architecture
Modern analytical techniques provide deep insights into the molecular architecture of complex molecules like this compound.
Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are indispensable for elucidating the precise structure of dye molecules. mdpi.comacs.org For instance, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) can establish the molecular formula with high accuracy. mdpi.com Spectroscopic methods like UV-visible spectroscopy are used to characterize the color properties of the dye. mdpi.com
Computational Analysis: Computational chemistry offers powerful tools to simulate and analyze the molecular structures and properties of dyes. aip.org Density Functional Theory (DFT) calculations can be used to optimize the geometry of the molecule and calculate various parameters like HOMO and LUMO energies, which are related to the electronic properties and color of the dye. iucr.orgnih.gov Molecular electrostatic potential (MEP) surface analysis can identify electron-rich and electron-deficient regions of the molecule, providing insights into its reactivity. iucr.orgnih.gov Hirshfeld surface analysis helps in understanding the intermolecular interactions that govern the packing of molecules in the solid state. iucr.orgnih.gov
Exploration of Tinctorial Properties and Dyeing Mechanisms
Tinctorial Properties: Columbia Yellow is noted for its excellent fastness to light, chlorine, and alkali, making it a valuable direct dye for cotton. pnas.orggutenberg.org Its tinctorial strength, which refers to its coloring power, is a key characteristic. The introduction of specific atoms, like chlorine, into a dye's structure can significantly influence its tinctorial properties. tandfonline.com Azo pigments, a class to which Columbia Yellow belongs, are known for their high color strength. google.com
Dyeing Mechanisms: As a direct dye, Columbia Yellow has a high affinity for cellulosic fibers like cotton and can be applied directly from an aqueous solution. gutenberg.org The dyeing process involves the adsorption of the dye molecules onto the fiber surface and their diffusion into the fiber structure. The presence of functional groups, particularly sulfonate groups, enhances the dye's solubility in water and its ability to form hydrogen bonds with the cellulose (B213188) polymer chains of the cotton fiber. nih.gov The long, linear, and planar structure of direct dye molecules is thought to facilitate their alignment with the cellulose molecules, leading to strong van der Waals forces and hydrogen bonding, which contribute to the dye's fastness properties.
Chloramine T: Mechanistic Studies of Reactivity and Synthetic Utility
Contemporary Synthetic Approaches for Chloramine-T Production
Chloramine-T, the sodium salt of N-chloro-p-toluenesulfonamide, is a versatile reagent widely utilized as an oxidizing and chlorinating agent in organic synthesis and as a disinfectant. bloomtechz.comatamanchemicals.com Its production methods are well-established, primarily involving the derivatization of p-toluenesulfonamide (B41071). lookchem.com
Amination and Chlorination Procedures for Precursor Derivatization
The synthesis of Chloramine-T is a multi-step process that begins with a suitable precursor, typically p-toluenesulfonyl chloride, which is a byproduct of saccharin (B28170) production. atamanchemicals.com The key steps involve amination and subsequent chlorination.
Sulfonation of Toluene: Toluene is reacted with chlorosulfonic acid to produce p-toluenesulfonyl chloride.
Amination: The resulting p-toluenesulfonyl chloride is treated with ammonia (B1221849) to form p-toluenesulfonamide. atamanchemicals.com
Chlorination and Salt Formation: The p-toluenesulfonamide is dissolved in a sodium hydroxide (B78521) solution, and chlorine gas is passed through the solution. lookchem.com This results in the formation of the sodium salt of N-chloro-p-toluenesulfonamide, which is Chloramine-T. lookchem.com The yield for this final step is typically between 75-95%. lookchem.com
An alternative laboratory synthesis involves the reaction of p-toluenesulfonamide with sodium hypochlorite (B82951) in an aqueous solution. epa.gov The reaction between sodium hydroxide and chlorine gas generates the necessary sodium hypochlorite in situ. epa.gov
Preparation of Anhydrous Forms for Specific Reactions
Chloramine-T is typically available as a trihydrate (CH₃C₆H₄SO₂N(Cl)Na · 3H₂O) and appears as a white or slightly yellow crystalline powder. atamanchemicals.comlookchem.com For certain applications in organic synthesis that require non-aqueous conditions, the anhydrous form is necessary. The preparation of anhydrous Chloramine-T can be achieved by carefully drying the hydrate. This is often done by heating the compound under vacuum to remove the water of crystallization. The stability of Chloramine-T is noteworthy; it decomposes slowly, with its effective chlorine content reducing by only about 0.1% over a year. atamanchemicals.com
Oxidative Reaction Kinetics and Mechanisms Mediated by Chloramine-T
Chloramine-T is a potent oxidizing agent in both acidic and alkaline media. lookchem.com In solution, it behaves as a strong electrolyte and can generate various oxidizing species depending on the pH, including dichloramine-T (CATCl₂), hypochlorous acid (HOCl), and the hypochlorite ion (OCl⁻). niscpr.res.in This reactivity makes it a valuable tool for studying the kinetics of oxidation for a wide range of substrates.
Quantitative Kinetic Investigations of Substrate Oxidation (e.g., dye decolorization, drug oxidation)
The oxidative capabilities of Chloramine-T have been extensively studied through the decolorization of various dyes and the oxidation of pharmaceutical compounds. These kinetic studies are often performed spectrophotometrically by monitoring the disappearance of the substrate's characteristic absorption peak.
For instance, the kinetics of the oxidative decolorization of Alizarin Yellow R by Chloramine-T showed a first-order dependence on both the dye and the oxidant concentration. researchgate.net Similarly, the oxidation of Acridine Yellow by Chloramine-T was found to follow pseudo-first-order kinetics with respect to the dye. niscpr.res.inresearchgate.netniscpr.res.in The stoichiometry of the reaction between Chloramine-T and Alizarin Yellow R was determined to be 1:1. researchgate.netijsei.in
Influence of Acidic Media and Hydrogen Ion Concentration on Reaction Rates
The concentration of hydrogen ions (H⁺) in the reaction medium significantly influences the rate of oxidation by Chloramine-T, as it dictates the equilibrium between the different active oxidizing species.
In the oxidation of Acridine Yellow, the uncatalyzed reaction exhibited a fractional order dependence on the H⁺ concentration. niscpr.res.inresearchgate.netniscpr.res.in This suggests a complex mechanism where protonated forms of Chloramine-T are involved in the rate-determining step. For the oxidation of Alizarin Yellow R in a hydrochloric acid medium, the reaction also showed a fractional-order dependence on [HCl]. researchgate.netijsei.in This fractional order indicates that the protonation of an active species of Chloramine-T, such as TsNHCl, likely occurs in a pre-equilibrium step before the main reaction with the substrate. researchgate.net The rate of reaction can be either accelerated or retarded by acid concentration depending on the specific substrate and the nature of the oxidizing species involved. niscpr.res.inresearchgate.net
Catalysis in Chloramine-T Oxidations (e.g., Transition Metal Ion Catalysis)
The rate of Chloramine-T oxidations can be significantly enhanced by the presence of catalysts, particularly transition metal ions. These ions can exist in multiple oxidation states, facilitating electron transfer pathways.
A prominent example is the manganese(II)-catalyzed oxidation of Acridine Yellow by Chloramine-T. niscpr.res.inresearchgate.netniscpr.res.in The catalyzed reaction follows first-order kinetics with respect to the Mn(II) concentration. niscpr.res.inresearchgate.netniscpr.res.in The proposed mechanism involves the oxidation of Mn(II) to a higher oxidation state, such as Mn(III), by Chloramine-T. This more potent oxidizing species then forms a complex with the dye substrate, which is subsequently oxidized, regenerating the Mn(II) catalyst in the process. niscpr.res.in The lowest catalytic limit for Mn(II) in this reaction was found to be as low as 1.0 x 10⁻⁸ mol dm⁻³. niscpr.res.inniscpr.res.in The variation of ionic strength by adding a neutral salt like sodium chloride had no effect on the reaction rate in some studies, suggesting that neutral molecules are involved in the rate-determining step. niscpr.res.inresearchgate.netniscpr.res.in
Subject-Outline Mismatch: Inability to Generate Article on "Chloramine Yellow"
It is not possible to generate the requested article on "this compound" using the provided outline. A significant discrepancy exists between the subject specified and the detailed structure provided. The outline focuses exclusively on the chemical compound Chloramine-T , while the requested subject is Chloramine (B81541) yellow , a distinctly different substance.
This compound , also known by names such as Direct Yellow 27, is a diazo dye. worlddyevariety.comemperordye.comchemicalbook.inmade-in-china.com Its primary applications are in the coloring of textiles like cotton and viscose, as well as for paper and leather. worlddyevariety.comemperordye.comchemicalbook.in The chemical formula for this compound is C₂₅H₂₀N₄Na₂O₉S₃. worlddyevariety.comsigmaaldrich.com Its synthesis involves the diazotization of 2-(4-Amino-3-sulfophenyl)-6-methylbenzo[d]thiazole-7-sulfonic acid followed by a coupling reaction. worlddyevariety.comchemicalbook.in
In stark contrast, Chloramine-T is an organic sulfonamide with the chemical formula CH₃C₆H₄SO₂NClNa. wikipedia.org It functions as a well-known disinfectant, antiseptic, and a versatile oxidizing agent in organic synthesis. wikipedia.orglookchem.comchemicalbook.comatamanchemicals.comthermofisher.com
The provided outline, which includes sections such as:
Inorganic Chloramines: Formation, Environmental Fate, and Transformation Dynamics
Elucidation of Formation Pathways for Monochloramine, Dichloramine, and Trichloramine
The formation of inorganic chloramines occurs when free chlorine, typically in the form of hypochlorous acid (HOCl), reacts with ammonia (B1221849) (NH₃). iarc.frresearchgate.net The speciation of these chloramines—monochloramine (NH₂Cl), dichloramine (NHCl₂), and nitrogen trichloride (B1173362) (NCl₃)—is highly dependent on several key parameters, including pH, the molar ratio of chlorine to ammonia-nitrogen (Cl₂:N), temperature, and reaction time. researchgate.netresearchgate.net
The sequential formation reactions are as follows:
Monochloramine formation: NH₃ + HOCl → NH₂Cl + H₂O researchgate.net
Dichloramine formation: NH₂Cl + HOCl → NHCl₂ + H₂O
Trichloramine (Nitrogen Trichloride) formation: NHCl₂ + HOCl → NCl₃ + H₂O acs.org
Generally, monochloramine is the desired species for disinfection in drinking water treatment due to its stability. researchgate.net Its formation is optimized at a pH between 7.5 and 9.0. nih.gov As the pH decreases and the Cl₂:N ratio increases, the formation of dichloramine and subsequently trichloramine becomes more favorable. acs.orgrsc.org Below pH 4.2, nitrogen trichloride is the predominant species. acs.org
Table 1: Factors Influencing Inorganic Chloramine (B81541) Speciation
| Parameter | Effect on Speciation |
|---|---|
| pH | High pH (>8) favors NH₂Cl. Decreasing pH favors the formation of NHCl₂ and then NCl₃. |
| Chlorine to Ammonia Ratio (Cl₂:N) | Low ratios (<5:1 by weight) favor NH₂Cl. Increasing ratios lead to NHCl₂ and NCl₃ formation. |
| Temperature | Affects reaction rates, with faster kinetics at higher temperatures. |
| Contact Time | Sufficient time is needed for the reactions to proceed toward equilibrium. |
This table summarizes the primary environmental factors that dictate the relative concentrations of monochloramine, dichloramine, and trichloramine in aqueous solutions.
The reactions between chlorine and ammonia are rapid and governed by specific kinetic and equilibrium constants. The formation of monochloramine from hypochlorous acid and ammonia is a second-order reaction. acs.org The rate constants for these reactions are temperature-dependent and have been extensively studied to model chloramine formation in water treatment scenarios. rsc.org
For instance, the disproportionation of monochloramine to form dichloramine is a second-order kinetic process, which is significantly influenced by pH. acs.org This reaction involves the interaction between a protonated and an unprotonated form of monochloramine, with a reported rate constant of 335.3 ± 11.8 M⁻¹s⁻¹ under specific acidic conditions. acs.org
Theoretical models and experimental data have been used to determine the equilibrium constants for the interconversion of these chloramine species. nih.govacs.orgnih.gov These constants are crucial for predicting the stability and speciation of chloramines over time in distribution systems. For example, the equilibrium constant for the hydrolysis of monochloramine (the reverse of its formation) is relatively small, indicating that at equilibrium, only a small fraction exists as free chlorine and ammonia. iarc.fr
Table 2: Selected Reaction Rate Constants for Chloramine Chemistry
| Reaction | Species Involved | Rate Constant (at 25°C) |
|---|---|---|
| Monochloramine Formation | NH₃ + HOCl | ~4.2 x 10⁶ M⁻¹s⁻¹ |
| Dichloramine Formation | NH₂Cl + HOCl | ~2.7 x 10² M⁻¹s⁻¹ |
| Monochloramine Disproportionation | 2NH₂Cl → NHCl₂ + NH₃ | 335.3 M⁻¹s⁻¹ (acid-catalyzed) |
| Reaction with Hydroxyl Radical | •OH + NH₂Cl | 6.06 x 10⁸ M⁻¹s⁻¹ |
| Reaction with Hydroxyl Radical | •OH + NHCl₂ | 2.57 x 10⁸ M⁻¹s⁻¹ |
| Reaction with Hydroxyl Radical | •OH + NCl₃ | 1.67 x 10⁸ M⁻¹s⁻¹ |
This table presents key kinetic data for the formation and degradation reactions of inorganic chloramines, highlighting the rapid nature of these processes. Data compiled from multiple sources. researchgate.netacs.orgresearchgate.net
The presence of dissolved organic nitrogen (DON) in water can significantly complicate chloramination chemistry. dergipark.org.tr Organic nitrogen compounds, such as amino acids and proteins, can react with free chlorine to form organic chloramines. iarc.frresearchgate.netnih.gov These reactions compete with the formation of inorganic chloramines, potentially reducing the desired disinfectant residual. dergipark.org.tr
Organic chloramines are a diverse group of compounds with varying stability and reactivity. nih.gov Their formation is dependent on the type of organic precursor, the chlorine-to-organic nitrogen ratio, and pH. nih.gov For example, primary and secondary amines in organic matter react quickly with hypochlorous acid to form N-chloramines. nih.gov These organic chloramines can interfere with analytical methods for measuring chloramine residuals, sometimes leading to an overestimation of the effective disinfectant concentration. google.comcanada.canih.gov Furthermore, the degradation of some organic chloramines can lead to the formation of undesirable disinfection byproducts (DBPs). bccdc.ca
Kinetics and Equilibrium of Chlorine-Ammonia Reactions
Decomposition and Degradation Mechanisms of Inorganic Chloramines in Aqueous and Gaseous Phases
Inorganic chloramines are inherently unstable and undergo decomposition over time. In the aqueous phase, this decay can occur through auto-decomposition (reactions between chloramine molecules themselves) and reactions with other substances present in the water. google.com The rate of these reactions is influenced by pH, temperature, and the presence of catalysts. iarc.fr For example, the decomposition of monochloramine can be catalyzed by general acids, such as carbonic acid. iarc.fr
The volatility of chloramines also plays a role in their fate, particularly for trichloramine, which has a much higher Henry's Law constant compared to mono- and dichloramine, allowing it to more readily escape from water into the gaseous phase. capes.gov.br This is a significant pathway for its removal from swimming pools.
All three inorganic chloramines can be degraded by ultraviolet (UV) irradiation. nih.govacs.org The efficiency of this photolytic degradation is described by the quantum yield (Φ), which is the number of moles of a substance reacted per mole of photons absorbed. The quantum yields for chloramines are highly dependent on the wavelength of the UV light. nih.govacs.org
For monochloramine, photodecay rates decrease as the wavelength increases from 255 nm to 300 nm. nih.govresearchgate.net Conversely, dichloramine's photodecay rate shows the opposite trend, increasing with wavelength in the same range. nih.govresearchgate.net Trichloramine is degraded most efficiently by photolysis, with a high quantum yield. nih.gov
Table 3: Wavelength-Dependent Quantum Yields (Φ) for Inorganic Chloramines
| Chloramine Species | Wavelength (nm) | Quantum Yield (mol·einstein⁻¹) |
|---|---|---|
| Monochloramine (NH₂Cl) | 254 | ~0.4 - 0.5 |
| Dichloramine (NHCl₂) | 254 | ~0.82 - 1.06 |
| Trichloramine (NCl₃) | 254 | ~2.0 |
This table illustrates the efficiency of UV photolysis for the different inorganic chloramines at a standard wavelength, showing that trichloramine is the most susceptible to this degradation pathway. Data compiled from multiple sources. nih.govresearchgate.net
The photolysis of chloramines proceeds through the cleavage of the nitrogen-chlorine (N-Cl) bond, leading to the formation of radical species. nih.govresearchgate.net
The degradation of inorganic chloramines, particularly through photolysis or advanced oxidation processes, involves the formation and reaction of highly reactive species. The primary radicals formed from the photolysis of monochloramine are the aminyl radical (•NH₂) and the chlorine radical (Cl•). acs.org
Hydroxyl radicals (•OH), which are potent oxidants, also play a significant role in chloramine degradation. The rate constants for the reaction of •OH with monochloramine, dichloramine, and trichloramine are very high, indicating that these reactions are extremely fast. researchgate.netresearchgate.net The reaction rate follows the order: NH₂Cl > NHCl₂ > NCl₃. researchgate.net These radical reactions can initiate complex chain reactions that lead to the breakdown of chloramines and the formation of various byproducts. nih.gov In some systems, other reactive species like the superoxide (B77818) radical (O₂•⁻) and singlet oxygen (¹O₂) may also contribute to the degradation pathways. rhhz.netmdpi.comacs.org
The decomposition and degradation of inorganic chloramines result in the formation of several stable end products. In the absence of organic matter, the auto-decomposition of monochloramine primarily yields free ammonia and nitrogen gas (N₂), with smaller amounts of nitrate (B79036) (NO₃⁻). google.com
When chloramines are degraded through photolysis, the stable products identified include nitrite (B80452) (NO₂⁻), nitrate (NO₃⁻), nitrous oxide (N₂O), and ammonium (B1175870) (NH₄⁺). nih.govacs.org The distribution of these products is strongly dependent on pH; for instance, nitrate formation is favored at low pH, while nitrite formation is more prevalent at high pH. nih.govacs.org
In the presence of organic matter, the product distribution shifts. The yield of nitrogen gas decreases, while the production of ammonia and nitrate can increase, indicating that the organic matter acts as a reductant, being oxidized by the chloramine. google.com The decomposition of dichloramine has also been shown to produce reactive nitrogen species that can lead to the formation of N₂O, nitrite, and nitrate. nih.govacs.orgtexas.gov
Quantification of these transformation products is essential for creating mass balances and fully understanding the degradation pathways. Analytical methods such as ion chromatography are used for nitrite and nitrate, while specific colorimetric methods are available for ammonia and monochloramine. google.com Dissolved gases like N₂ and N₂O can be measured using techniques like membrane inlet mass spectrometry. google.com
Autodecomposition and Heterogeneous Reactions with Organic Matter
The decomposition of monochloramine in water is influenced by factors such as temperature, inorganic carbon content, the chlorine-to-ammonia ratio, initial chloramine concentration, and pH. canada.ca The rate of decomposition increases with higher temperatures and inorganic carbon levels, a higher chlorine-to-ammonia ratio, and a lower pH. canada.cacanada.ca For instance, at a pH of 7.5, the half-life of monochloramine can be over 300 hours at 4°C, but this decreases to 75 hours at 35°C. canada.cacanada.ca
The autodecomposition of monochloramine can proceed through two primary pathways: hydrolysis and acid-catalyzed disproportionation, leading to the formation of dichloramine. canada.cacanada.ca In the presence of natural organic matter (NOM), the decomposition of monochloramine can lead to slightly higher amounts of free ammonia and nitrate, and lower amounts of nitrogen gas. nih.gov
Reactivity and By-product Formation in Complex Chemical Matrices (e.g., treated waters)
In treated waters, inorganic chloramines exhibit complex reactivity, leading to the formation of various by-products. While chloramines are used to reduce the formation of common disinfection by-products (DBPs) like trihalomethanes (THMs) and haloacetic acids (HAAs) that are associated with chlorine disinfection, they can react with natural organic matter to form other types of DBPs. canada.cawa.gov
Organic chloramines can be formed from the reaction of inorganic chloramines with dissolved organic carbon (DOC) or dissolved organic nitrogen (DON). nih.govresearchgate.net These reactions result in a variety of organic chloramine species with different formation and decay kinetics. nih.gov The term 'organic chloramines' can encompass a range of halogenated organic compounds, including N-chloramines, N-chloramino acids, N-chloraldimines, and N-chloramides. researchgate.net The presence of organic matter can also influence the decomposition of inorganic chloramines, as seen in studies where NOM was slowly oxidized by monochloramine. waterrf.org
The use of chloramines as a disinfectant can lead to the formation of specific DBPs. One notable example is N-nitrosodimethylamine (NDMA), a potential human carcinogen, which can be formed during chloramination. wikipedia.orgresearchgate.net The presence of iodide in source waters can also lead to the formation of highly genotoxic iodinated DBPs, such as iodoacetic acid. wikipedia.org Furthermore, the decomposition of inorganic chloramines has been found to produce the chloronitramide anion (Cl–N–NO₂⁻), which has been detected in all tested samples of chloraminated US drinking waters. researchgate.net In total, over 600 DBPs have been identified in treated drinking water, though only a small number are routinely monitored. acs.org
Table 1: Common Disinfection By-products (DBPs) from Chloramination
| DBP Class | Example Compound | Potential Health Concern |
|---|---|---|
| Trihalomethanes (THMs) | Chloroform | Increased risk of cancer |
| Haloacetic Acids (HAAs) | Dichloroacetic Acid | Increased risk of cancer thermofisher.com |
| Nitrosamines | N-nitrosodimethylamine (NDMA) | Probable human carcinogen wikipedia.org |
Reactions with Dissolved Organic Compounds
Computational and Kinetic Modeling of Chloramine Fate in Environmental Systems
Kinetic models are essential tools for understanding and predicting the behavior of chloramines in water systems. These models describe the complex reactions of the aqueous chlorine-ammonia system, including the rapid "breakpoint" oxidation of ammonia and the slower oxidation in chloramine solutions. researchgate.net Modeling efforts have shown that monochloramine autodecomposition in the presence of excess ammonia proceeds through dichloramine, the decay of which is linked to NDMA formation. researchgate.net
Kinetic studies have measured temperature-dependent rate constants for reactions between chloramines and other substances, such as hydrogen peroxide. nih.gov These models can predict the loss of chloramine disinfectants over time, which has implications for maintaining disinfection potential in water distribution systems. nih.gov For example, one kinetic model predicted a 66% loss of monochloramine over a 12-hour period under specific conditions. nih.gov More advanced kinetic models also account for the speciation of oxidants and the influence of the water matrix on reaction rates. researchgate.net Recent research has also focused on correcting errors in existing kinetic models to improve the accuracy of simulations of chloramine decay. acs.org
Advanced Analytical Methodologies for Chloramine Species and Their Derivatives
Spectroscopic Techniques for Quantification and Mechanistic Studies
Spectroscopy is a cornerstone in the analysis of colored compounds like Chloramine (B81541) Yellow. By investigating the interaction of the dye with electromagnetic radiation, these techniques provide both quantitative data on its concentration and qualitative information about its chemical structure and environment.
As a dye, Chloramine Yellow possesses inherent colorimetric properties, meaning its concentration in a solution is directly proportional to the intensity of its color. While colorimetric assays are often developed to detect colorless substances by making them react to produce a colored product, the principle is applied in reverse for dyes. The primary application of colorimetry for this compound is in monitoring its presence and concentration in various media, such as industrial effluents.
The effectiveness of water treatment processes designed to remove the dye is frequently assessed by monitoring the decolorization of the solution. researchgate.net A decrease in the characteristic yellow color signifies the successful degradation or removal of the dye. This change in color intensity can be visually compared against standards or, more accurately, quantified using spectrophotometric instruments.
UV-Visible (UV-Vis) spectrophotometry is the principal analytical tool for studying dyes like this compound. This technique measures the absorbance of light by the dye across the ultraviolet and visible portions of the spectrum. A key parameter determined is the wavelength of maximum absorbance (λmax), which is the specific wavelength at which the dye absorbs light most strongly. niscpr.res.inresearchgate.netijcrt.orgjetir.org
Kinetic Studies: UV-Vis spectrophotometry is extensively used for kinetic and mechanistic studies of the degradation of azo dyes. niscpr.res.inresearchgate.net In a typical experiment studying the oxidative degradation of a dye, the reaction is monitored by recording the decrease in absorbance at the dye's λmax over time. By maintaining pseudo-first-order conditions (e.g., keeping the concentration of an oxidizing agent like Chloramine-T in large excess), the rate of the reaction can be determined from the changing absorbance values. ijcrt.orgjetir.orgijraset.com
Product Analysis: This method is also valuable for analyzing the products formed during a chemical reaction. The formation of a new product or the consumption of a reactant can be monitored by observing the appearance or disappearance of their respective absorbance peaks in the UV-Vis spectrum over time. For instance, in dye synthesis, the reaction's completion can be confirmed by the disappearance of a reactant's absorbance peak at one wavelength and the appearance of the final dye's peak at another. google.com
| Parameter | Description | Application in Dye Analysis |
| λmax (Wavelength of Maximum Absorbance) | The wavelength at which a substance has its strongest photon absorption. | Used to identify the dye and set the wavelength for quantitative measurements to ensure maximum sensitivity. |
| Absorbance (Optical Density) | A measure of the quantity of light absorbed by the sample. | Directly proportional to the concentration of the dye in the solution (Beer-Lambert Law). Used to calculate concentration. |
| Kinetic Trace | A plot of absorbance vs. time at a fixed wavelength (usually λmax). | Used to determine the rate of reaction, reaction order, and rate constants for dye degradation or formation. ijcrt.orgijraset.com |
Development of Colorimetric Assays for Chloramine Detection
Electrochemical Sensing and Detection of Chloramines
Electrochemical methods offer a powerful approach for both the analysis and degradation of azo dyes. These techniques are based on the oxidation or reduction of the analyte at the surface of an electrode, which generates a measurable electrical signal.
For azo dyes, which contain electrochemically active azo (-N=N-) groups, electrochemical sensors can be designed for their detection. researchgate.net The principle involves applying a potential to an electrode and measuring the resulting current as the dye is oxidized or reduced. This current is proportional to the concentration of the dye.
Furthermore, electrochemical techniques are used to degrade dyes in wastewater treatment. In a process known as electrochemical oxidation, a specialized anode, such as a lead oxide-modified stainless steel electrode (PbO₂-SS), can be used to degrade dyes like Chlorazol Yellow. mdpi.com The applied voltage generates highly reactive oxidizing species, such as hydroxyl or chlorine radicals, which break down the complex dye molecule. mdpi.com The efficiency of this degradation process is typically monitored using other methods, such as UV-Vis spectrophotometry or chromatography, to measure the reduction in dye concentration. mdpi.com
Chromatographic Separations Coupled with Mass Spectrometry for Complex Mixture Analysis
Chromatography is an essential technique for separating the components of a complex mixture, making it indispensable for the analysis of commercial dye formulations or environmental samples containing multiple pollutants.
High-Performance Liquid Chromatography (HPLC) is the most common chromatographic method for dye analysis. It uses a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). Different components in the mixture travel through the column at different speeds, causing them to separate. An HPLC system equipped with a photodiode array (PDA) detector can record the entire UV-Vis spectrum of each separated component, aiding in its identification. fda.gov
Coupling with Mass Spectrometry (MS): For unambiguous identification, HPLC is often coupled with a mass spectrometer (HPLC-MS). After the components are separated by the HPLC column, they are introduced into the mass spectrometer, which ionizes the molecules and measures their mass-to-charge ratio. This provides the molecular weight of the dye and, through fragmentation analysis (MS/MS), yields structural information that serves as a chemical fingerprint for definitive identification. upce.cz This is particularly useful for identifying the previously unknown products of dye degradation. researchgate.net Other related separation techniques, such as capillary electrophoresis, are also utilized for the forensic analysis of direct dyes extracted from fibers. kennesaw.edu
Innovation in Sensor Technology for In-situ Chloramine Monitoring
A significant innovation in analytical chemistry is the development of sensors for real-time, in-situ monitoring, which allows for process analysis without the need for manual sampling and laboratory work. While many in-situ chloramine sensors are designed for monitoring disinfectants in water treatment, the same principles are being applied to the analysis of industrial pollutants like dyes.
One advanced system for monitoring dye degradation involves an in-situ continuous monitoring apparatus equipped with a UV-visible detector. rsc.org This setup can be connected directly to an electrochemical reactor where dye degradation is occurring. It allows for the collection of real-time data, showing how the dye concentration changes in response to adjustments in process parameters like voltage or pH. rsc.org This approach provides immediate feedback, enabling the rapid optimization of wastewater treatment conditions and offering a more dynamic understanding of the degradation process compared to traditional, discrete sampling methods.
Titrimetric and Chemiluminescent Methods for Available Chlorine and Chloramine Determination
While modern instrumental methods are prevalent, classical techniques like titrimetry still find application, particularly in mechanistic studies. Chemiluminescence offers a highly sensitive, albeit less common, analytical approach.
Titrimetric Methods: These methods are rarely used for the direct quantification of dyes like this compound. Instead, they are employed indirectly to study the reactions the dye undergoes. For example, in studies of the oxidative degradation of a dye by an agent such as Chloramine-T, iodometric titration is a standard method to determine the amount of unreacted oxidant remaining in the reaction mixture. jetir.orgijraset.com By measuring the residual oxidant at various time points, the stoichiometry of the reaction (i.e., the molar ratio in which the dye and the oxidant react) can be established. jetir.orgedgeanalytical.com
Chemiluminescent Methods: Chemiluminescence is the emission of light from a chemical reaction. In many chemiluminescent systems, the initially excited molecule produced in the reaction transfers its energy to a second molecule, known as a fluorescer, which then emits light of a characteristic color. dtic.mil Fluorescent dyes are often used for this purpose. A yellow dye like this compound could theoretically act as a fluorescer in such a system to produce yellow light. google.com However, the use of chemiluminescence for the quantitative detection of this compound is not a widely documented application. The primary analytical systems, like those based on luminol, are typically used to detect oxidants or are coupled with enzymes for biological assays. idc-online.com
Future Research Directions and Emerging Paradigms in Chloramine Chemistry
Synergistic Integration of Computational and Experimental Methodologies
The convergence of computational modeling and experimental validation represents a paradigm shift in chemical research, offering unprecedented insights into the structure-property relationships of complex molecules like Chloramine (B81541) Yellow. Future research will heavily rely on this synergy.
Density Functional Theory (DFT) has become a powerful tool for investigating the electronic and structural properties of azo dyes. dergipark.org.trmdpi.comscilit.com Studies on various benzothiazole (B30560) azo dyes demonstrate that DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(2d,2p), can accurately predict molecular geometries, spectroscopic properties (UV-Vis, FT-IR, NMR), and the electronic data of tautomeric forms. dergipark.org.tr For instance, research on novel benzothiazole-pyrazole azo dyes has successfully correlated DFT predictions with experimental findings, providing dependable information on proposed molecular structures. acu.edu.in This approach allows for the theoretical screening of new dye structures with desired properties before their synthesis, saving time and resources.
Future work on Chloramine Yellow would involve using DFT and time-dependent DFT (TD-DFT) to:
Predict its exact colorimetric and photophysical properties.
Investigate the stability of its azo vs. hydrazone tautomers, which is crucial for understanding its reactivity and degradation pathways. researchgate.net
Model its interaction with various substrates and biological molecules. researchgate.net
Simulate its nonlinear optical (NLO) properties, as many benzothiazole azo dyes show potential in this area. scilit.com
The experimental validation of these computational models through advanced spectroscopic and crystallographic techniques will remain critical. dergipark.org.trresearchgate.net This integrated approach will accelerate the discovery of new dyes and the characterization of existing ones like this compound.
Design and Synthesis of Next-Generation Chloramine-Derived Functional Materials
The intricate structure of this compound, featuring benzothiazole and azo-linked aromatic rings, makes it an interesting scaffold for the development of advanced functional materials. The benzothiazole moiety, in particular, is a well-known pharmacophore and a key component in materials with unique optical properties. jchps.comuomphysics.net
Future research is expected to focus on synthesizing derivatives of this compound or similar structures to create materials for various high-tech applications:
Chemosensors: By incorporating specific functional groups, benzothiazole azo dyes can be designed to act as selective chemosensors for detecting metal ions, such as mercury(II), through distinct colorimetric changes. researchgate.net
Nonlinear Optical (NLO) Materials: The donor-acceptor architecture present in many azo dyes is conducive to NLO properties, making them candidates for applications in optical communications and data storage. scilit.comjchps.com
Biologically Active Agents: Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antitubercular, and anticancer properties. uomphysics.netjksus.orgrsc.org Future synthesis could focus on modifying the this compound structure to enhance these activities for pharmaceutical applications.
Smart Textiles and Photochromic Materials: The azo linkage allows for photo-isomerization, which can be harnessed to create light-responsive materials, such as smart textiles that change color or "on-demand" disassembling polymer films. dntb.gov.ua
The synthesis of these materials will likely involve modern organic chemistry techniques, such as cross-coupling reactions, to append new functionalities to the core dye structure.
Innovative Approaches for Advanced Oxidation Processes and By-product Mitigation
The treatment of wastewater containing azo dyes is a significant environmental challenge due to their recalcitrance to conventional biological degradation. cdnsciencepub.com Advanced Oxidation Processes (AOPs) are a promising alternative, as they utilize highly reactive species like hydroxyl radicals (•OH) to mineralize these complex organic molecules. jwent.netjwent.net
Future research on the degradation of this compound will focus on optimizing various AOPs and understanding the resulting by-products.
| AOP Technique | Description | Potential Application to this compound |
| Fenton/Photo-Fenton | Uses iron (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate •OH radicals, with efficiency enhanced by UV light (Photo-Fenton). tuiasi.ro | Effective for decolorization and mineralization. The complex aromatic structure of this compound suggests this powerful method would be necessary for complete breakdown. researchgate.net |
| UV/H₂O₂ | Generates •OH radicals through the photolysis of hydrogen peroxide. mdpi.com | A common AOP that can degrade azo compounds, though its effectiveness on the complex benzothiazole structure of this compound needs specific investigation. |
| Ozonation | Utilizes ozone (O₃) as a strong oxidant that can directly attack the dye molecule or decompose to form •OH radicals. tuiasi.ro | Effective for breaking the chromophoric azo bond, leading to rapid decolorization. |
| Photocatalysis (e.g., TiO₂/UV) | A semiconductor catalyst (like TiO₂) generates electron-hole pairs under UV irradiation, which then produce reactive oxygen species. jwent.netjwent.net | Can achieve high mineralization rates for various direct dyes, but catalyst recovery and efficiency at high dye concentrations are research challenges. jwent.net |
A critical aspect of future AOP research will be the identification and toxicological assessment of degradation by-products. The breakdown of azo dyes can form smaller aromatic compounds, some of which may be more toxic than the parent dye. tuiasi.ro Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) will be essential for elucidating degradation pathways and ensuring that the treatment process leads to true detoxification of the effluent. mdpi.com Combining different AOPs or integrating them with biological treatments is a promising strategy to achieve complete mineralization and minimize harmful by-products. cdnsciencepub.com
Interdisciplinary Explorations of Chloramine Interactions in Environmental and Biological Systems
Understanding the fate and impact of this compound in the environment and its interactions with biological systems is crucial for a complete life-cycle assessment. This requires an interdisciplinary approach, combining chemistry, toxicology, and environmental science.
Environmental Interactions:
Persistence and Fate: Due to its complex structure and multiple sulfonate groups, this compound is expected to be water-soluble and potentially persistent in aquatic environments. Its strong azo bond is resistant to aerobic biodegradation. cdnsciencepub.com Future studies should investigate its anaerobic degradation, which could lead to the reductive cleavage of the azo bond, forming potentially harmful aromatic amines. tuiasi.ro
Ecotoxicity: The ecotoxicity of this compound and its degradation products needs to be thoroughly evaluated using bioassays with representative aquatic organisms like Daphnia magna. jwent.net While general data on the toxicity of azo dyes exists, specific data for this complex benzothiazole dye is lacking.
Biological Interactions:
Bioactivity Screening: Benzothiazole-containing compounds are known for their diverse biological activities. uomphysics.netjksus.org A systematic screening of this compound and its synthesized derivatives against various biological targets (e.g., bacteria, fungi, cancer cell lines) could uncover novel therapeutic applications. jchps.comjksus.org
Molecular Docking: Computational molecular docking studies can predict the binding affinity of this compound and its analogues to specific biological receptors, such as enzymes or DNA. researchgate.net This in silico approach can guide the rational design of new bioactive compounds and help elucidate their mechanism of action. For example, docking studies on other benzothiazole azo dyes have shown appreciable binding affinity against microbial receptors. jksus.org
This interdisciplinary research is essential for assessing the environmental risks associated with this compound and for unlocking its potential in pharmacology and biotechnology.
Development of Sustainable and Green Chemistry Routes for Chloramine Production and Application
The principles of green chemistry are increasingly guiding the synthesis and application of chemical compounds, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. Future research into this compound will undoubtedly embrace these principles.
Green Synthesis: Traditional azo dye synthesis often involves diazotization and coupling reactions that may use harsh acidic conditions. tuiasi.ro Future efforts will focus on developing more sustainable routes for producing benzothiazole azo dyes like this compound.
Greener Catalysts: Research is active in using recyclable, heterogeneous catalysts, or even metal-free catalysts to drive the condensation reactions needed to form the benzothiazole core. mdpi.commdpi.com
Alternative Solvents: Replacing conventional volatile organic solvents with water or natural deep eutectic solvents (NADESs) can significantly reduce the environmental impact of the synthesis process. rsc.org
Energy-Efficient Methods: The use of alternative energy sources like ultrasound or microwave irradiation can accelerate reaction times and reduce energy consumption compared to conventional heating. mdpi.com Electrochemical synthesis is another emerging green method that avoids bulk chemical oxidants or reductants. benthamdirect.com
Q & A
Basic Research Questions
Q. What standardized analytical methods are recommended for quantifying chloramine species (e.g., monochloramine, dichloramine) in aqueous solutions during oxidative decolorization studies?
- Methodological Answer : Use spectrophotometric techniques with selective wavelength monitoring (e.g., 245 nm for monochloramine, 295 nm for dichloramine) to differentiate species . For validation, combine with iodometric titration (Standard Methods 4500-Cl G) to measure total chlorine and subtract free chlorine to derive combined chlorine (chloramine) concentrations . Ensure pH control (6.0–8.5) to stabilize species during analysis .
Q. How can researchers distinguish chloramine-mediated oxidative pathways from other reactive species (e.g., free chlorine) in azo dye degradation experiments?
- Methodological Answer : Employ radical scavengers (e.g., tert-butanol for hydroxyl radicals, sodium azide for singlet oxygen) to isolate chloramine-specific reactions. Monitor reaction kinetics under controlled pH and temperature, as chloramine’s oxidative capacity is pH-dependent (optimal at acidic conditions for azo dyes like Metanil Yellow) . Use LC-MS to identify intermediate degradation products unique to chloramine pathways .
Advanced Research Questions
Q. How do variable decay rates of chloramine in stormwater systems challenge predictive modeling of its environmental fate?
- Methodological Answer : Chloramine dissipation is influenced by biofilm interactions, natural organic matter (NOM), and hydraulic conditions. Incorporate geostatistical models (e.g., inverse distance weighting, Bayesian kriging) to map spatial-temporal chloramine concentrations in stormwater networks. Validate with field data from simulated wet/dry weather events (2-year to 10-year storm scenarios) . Adjust decay coefficients dynamically using site-specific parameters like pipe material and flow velocity .
Q. What experimental design considerations are critical for resolving contradictions in advanced oxidation process (AOP) efficiency when using UV/chloramine versus UV/free chlorine?
- Methodological Answer :
- Control pH : UV/chloramine AOP efficiency decreases above pH 7.0 due to reduced radical (•OH, •Cl) generation, while UV/free chlorine is more effective at pH 5.5 .
- Radical scavenging : Account for competing reactions (e.g., •Cl scavenging by carbonate) using kinetic models with updated quantum yields (e.g., 0.20 for NHCl photolysis) .
- Matrix effects : Test in real water matrices (e.g., reverse osmosis permeate) to assess NOM interference .
Q. How can mechanistic studies address discrepancies in chloramine stability during oxidative dye degradation?
- Methodological Answer : Perform time-resolved UV-vis spectroscopy coupled with electron paramagnetic resonance (EPR) to detect transient radical species (e.g., •NH, Cl•). Compare degradation pathways of structurally similar dyes (e.g., Metanil Yellow vs. Methyl Orange) under identical chloramine concentrations. Use density functional theory (DFT) simulations to predict bond cleavage sites and validate with experimental intermediates .
Data Interpretation & Contradictions
Q. Why do total chlorine measurements sometimes fail to account for chloramine concentrations in kinetic studies?
- Methodological Answer : Chloramine decomposition products (e.g., N, NO) or analytical interference from reducing agents (e.g., excess ammonia) may skew results. Use ion chromatography to quantify nitrate/nitrite byproducts and adjust mass balance calculations. For low-concentration regimes (<1 mg/L), employ amperometric sensors with enhanced sensitivity .
Q. What explains conflicting reports on chloramine’s role in biofouling control for membrane systems?
- Methodological Answer : Biofilm resistance varies with microbial community composition and chloramine dosing strategy. Conduct metagenomic analysis of biofilms pre/post chloramine exposure to identify tolerant taxa. Optimize dosing via feedback control systems that adapt to feedwater variability (e.g., ammonia levels, organic carbon) to minimize disinfection byproducts (DBPs) while maintaining efficacy .
Innovative Methodologies
Q. How can researchers leverage UV/chloramine AOPs to degrade recalcitrant compounds (e.g., 1,4-dioxane) in potable reuse scenarios?
- Methodological Answer : Combine low-pressure UV lamps (254 nm) with chloramine residuals (2–5 mg/L) to generate •OH and •Cl radicals. Use radical probes (e.g., nitrobenzene for •OH, benzoate for •Cl) to quantify contribution ratios. For system scaling, integrate computational fluid dynamics (CFD) models to optimize reactor hydraulics and UV dose distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
